Cas no 2171627-74-8 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid structure
2171627-74-8 structure
商品名:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid
CAS番号:2171627-74-8
MF:C26H26N2O5
メガワット:446.495047092438
CID:6440565
PubChem ID:165524350

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid
    • 2171627-74-8
    • EN300-1527722
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
    • インチ: 1S/C26H26N2O5/c1-2-7-22(23(29)28-14-16-12-26(28,13-16)24(30)31)27-25(32)33-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h2-6,8-11,16,21-22H,1,7,12-15H2,(H,27,32)(H,30,31)
    • InChIKey: MPJXHXJBMASXSG-UHFFFAOYSA-N
    • ほほえんだ: OC(C12CC(CN1C(C(CC=C)NC(=O)OCC1C3C=CC=CC=3C3C=CC=CC1=3)=O)C2)=O

計算された属性

  • せいみつぶんしりょう: 446.18417193g/mol
  • どういたいしつりょう: 446.18417193g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 785
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 95.9Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1527722-0.1g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
0.1g
$2963.0 2023-06-05
Enamine
EN300-1527722-1.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
1g
$3368.0 2023-06-05
Enamine
EN300-1527722-5.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
5g
$9769.0 2023-06-05
Enamine
EN300-1527722-250mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
250mg
$3099.0 2023-09-26
Enamine
EN300-1527722-10000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
10000mg
$14487.0 2023-09-26
Enamine
EN300-1527722-2500mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
2500mg
$6602.0 2023-09-26
Enamine
EN300-1527722-1000mg
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
1000mg
$3368.0 2023-09-26
Enamine
EN300-1527722-10.0g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
10g
$14487.0 2023-06-05
Enamine
EN300-1527722-0.25g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
0.25g
$3099.0 2023-06-05
Enamine
EN300-1527722-0.05g
2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoyl]-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
2171627-74-8
0.05g
$2829.0 2023-06-05

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid 関連文献

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acidに関する追加情報

Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid (CAS No. 2171627-74-8)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid, identified by its CAS number 2171627-74-8, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate cyclic and heterocyclic structures, which contribute to its unique chemical properties and potential biological activities. The presence of a fluoren-9-ylmethoxycarbonyl moiety and an azabicyclo[2.1.1]hexane scaffold suggests a high degree of molecular complexity, making it a subject of interest for researchers exploring novel pharmacophores.

The structural framework of this compound is notable for its combination of a pent-4-enoyl group and an amino functionality, which are often employed in the design of bioactive molecules. The fluoren-9-ylmethoxycarbonyl part not only adds to the molecular weight but also influences the electronic properties of the molecule, potentially affecting its interactions with biological targets. Such structural features are frequently investigated in the context of drug discovery, as they can modulate binding affinity and selectivity.

In recent years, there has been a growing interest in azabicycloalkanes due to their potential as scaffolds for developing novel therapeutic agents. The azabicyclo[2.1.1]hexane core is known for its rigid conformation, which can be advantageous in optimizing binding interactions with protein targets. This structural motif has been explored in various drug candidates, demonstrating its utility in enhancing pharmacokinetic properties such as solubility and metabolic stability.

The pent-4-enoyl group in this compound introduces a double bond that can participate in various chemical reactions, including Michael additions and Diels-Alder reactions, which are commonly utilized in synthetic organic chemistry. These reactions are pivotal in constructing more complex molecules or modifying existing ones for improved biological activity. The presence of an amino group further extends the possibilities for chemical modification, allowing for derivatization into amides, esters, or other functionalized compounds.

From a pharmaceutical perspective, the combination of these structural elements suggests that 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enoyl-2-azabicyclo2.1.1hexane-1-carboxylic acid may exhibit multiple modes of action or interact with diverse biological pathways. Such multifunctionality is highly valued in drug development, as it can lead to enhanced therapeutic efficacy and reduced side effects. Current research trends indicate that compounds with similar structural motifs are being investigated for their potential in treating a range of diseases, including neurological disorders, inflammation, and cancer.

The fluoren-9-ylmethoxycarbonyl moiety is particularly interesting from a synthetic chemistry standpoint, as it serves as a protecting group for amino functions and can be readily removed under specific conditions. This feature makes the compound a valuable intermediate in multi-step syntheses aimed at producing more complex drug candidates. Additionally, the rigid structure provided by the azabicyclo[2.1.1]hexane core can help maintain the correct conformational orientation of functional groups relative to biological targets, thereby improving binding affinity.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy before experimental testing is conducted. By leveraging molecular modeling techniques such as molecular dynamics simulations and docking studies, scientists can identify potential binding interactions between 2-2-(({(9H-fluoreninmthoxycarbonyl}amino)pent4enoyl}-2azabicyclo21 hexane)-carboxylic acid and target proteins or enzymes. These computational approaches have become indispensable tools in modern drug discovery pipelines.

The synthesis of this compound involves several sophisticated organic transformations, including condensation reactions, cyclization processes, and functional group interconversions. Each step must be carefully optimized to ensure high yields and purity levels required for pharmaceutical applications. The use of advanced synthetic methodologies also underscores the importance of expertise in medicinal chemistry and organic synthesis.

In conclusion, 22(({(9H-fluorenylmethoxycarbonyl}amino)pentylenoylpentyl)-carboxylic acid azacyclo21 hexane)-carboxylic acid (CAS No 2171627 74 8) represents an intriguing molecule with significant potential in pharmaceutical research Its complex structure multifunctionality and versatility make it an attractive candidate for further exploration As our understanding of biological systems continues to evolve so too will our ability to design molecules that interact selectively with disease-causing targets This compound stands as a testament to the ingenuity inherent in modern medicinal chemistry

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd